molecular formula C15H17Cl2NO5 B13999645 Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate CAS No. 13277-53-7

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate

Cat. No.: B13999645
CAS No.: 13277-53-7
M. Wt: 362.2 g/mol
InChI Key: LIMCZYYAMCUZMD-UHFFFAOYSA-N
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Description

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate is a propanedioate ester derivative featuring a dichloroacetyl-substituted phenylamino group. The dichloroacetyl group likely imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions. Synthetically, similar compounds are prepared via condensation reactions involving aromatic amines and activated esters, often catalyzed by acids or metal salts .

Properties

CAS No.

13277-53-7

Molecular Formula

C15H17Cl2NO5

Molecular Weight

362.2 g/mol

IUPAC Name

diethyl 2-(N-(2,2-dichloroacetyl)anilino)propanedioate

InChI

InChI=1S/C15H17Cl2NO5/c1-3-22-14(20)11(15(21)23-4-2)18(13(19)12(16)17)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3

InChI Key

LIMCZYYAMCUZMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate typically involves the reaction of diethyl malonate with 2,2-dichloroacetyl chloride and aniline. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state, such as a chloroacetyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl-amino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Molecular Structures and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituent Features Key Functional Groups Molecular Formula (if available)
Target Compound 2,2-Dichloroacetyl-phenylamino Propanedioate ester, dichloroacetyl Not explicitly provided
Diethyl 2-[(2-chloro-6-ethylquinolin-3-yl)methylidene]propanedioate Quinoline, chloro, ethyl Propanedioate ester, quinoline C₂₀H₂₁ClN₂O₄
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Cyano, pyridinyl Propenoate ester, cyano, pyridine C₁₂H₁₀N₄O₂
Diethyl 2-{[3-(Trimethylbenzyl)-indol-2-yl]methylidene}propanedioate Indole, trimethylbenzyl, phenylsulfonyl Propanedioate ester, indole C₃₀H₂₉NO₅S

Substituent Impact :

  • Electron-withdrawing groups (e.g., dichloroacetyl, cyano) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Aromatic systems (quinoline, indole, pyridine) facilitate π-π stacking and influence crystallinity .

Key Observations :

  • ZnBr₂ in m-xylene (indole derivative) suggests a Friedel-Crafts-like mechanism .
  • Room-temperature syntheses (e.g., pyridinyl-propenoate) may favor milder, scalable routes .

Crystallographic and Structural Parameters

Crystal data for the indole derivative :

  • Dihedral Angles : 62.78° (indole vs. benzene), 80.53° (indole vs. sulfonyl group).
  • Hydrogen Bonding : Chains along the a-axis with weak aromatic stacking (3.5–4.0 Å distances).
  • Refinement Metrics : R₁ = 0.062, wR₂ = 0.211, indicating moderate crystallinity .

Comparison :

    Biological Activity

    Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    This compound is characterized by the following structural formula:

    C13H14Cl2NO4\text{C}_{13}\text{H}_{14}\text{Cl}_2\text{N}\text{O}_4

    This compound features a dichloroacetyl group attached to a phenyl amino structure, which is crucial for its biological activity.

    The biological activity of this compound can be attributed to its ability to interact with various biological targets:

    • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
    • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
    • Anticancer Properties : Preliminary studies have suggested that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

    Biological Activity Data

    The following table summarizes key findings from studies on the biological activity of this compound:

    Activity Target/Organism Effect Reference
    AntimicrobialE. coliInhibition of growth
    CytotoxicityHuman cancer cell linesInduction of apoptosis
    Enzyme inhibitionVarious metabolic enzymesReduced enzymatic activity

    Case Studies

    • Antimicrobial Efficacy : A study conducted by researchers focused on the antimicrobial effects of this compound against E. coli and Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
    • Cytotoxic Effects on Cancer Cells : In vitro studies evaluated the cytotoxic effects of this compound on various human cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic.
    • Mechanistic Insights : Further investigation into the mechanism revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, providing insights into its mode of action in cancer therapy.

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